molecular formula C8H7Br2N3 B1320632 3,5-dibromo-2-hydrazino-1H-indole CAS No. 937604-20-1

3,5-dibromo-2-hydrazino-1H-indole

Cat. No.: B1320632
CAS No.: 937604-20-1
M. Wt: 304.97 g/mol
InChI Key: YZSADBGSTWXKQZ-UHFFFAOYSA-N
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Description

3,5-dibromo-2-hydrazino-1H-indole is a useful research compound. Its molecular formula is C8H7Br2N3 and its molecular weight is 304.97 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Derivatives

3,5-Dibromo-2-hydrazino-1H-indole has been utilized in the synthesis of various heterocyclic derivatives. For instance, Younes et al. (2010) reported using a similar compound, 5-Ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole, for synthesizing heterocyclic derivatives via reaction with different reagents. The structures of these products were confirmed using spectroscopic and analytical methods (Younes, Abbas, & Metwally, 2010).

Antitumor Activity

Compounds derived from this compound have been explored for their potential antitumor activity. Nguyen et al. (1990) synthesized derivatives that showed promising results in in vitro and in vivo experiments on various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Herbicidal Applications

The compound has also found applications in agriculture, particularly in herbicide development. Bawazir and Abdel-Rahman (2020) synthesized fluorinated derivatives of this compound and tested them for herbicidal effects against various weed species (Bawazir & Abdel-Rahman, 2020).

Platelet Aggregation Inhibition

Research by Monge et al. (1988) included the synthesis of derivatives from a similar compound, 4-hydrazino-5H-pyridazino[4,5-b]indole, which were studied as inhibitors of platelet aggregation. These compounds showed promise as anti-hypertensive agents and thromboxane synthetase inhibitors (Monge, Font, Parrado, & Fernández‐Álvarez, 1988).

Safety and Hazards

The safety data sheet for 3,5-dibromo-2-hydrazino-1H-indole indicates that it may be harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

Properties

IUPAC Name

(3,5-dibromo-1H-indol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N3/c9-4-1-2-6-5(3-4)7(10)8(12-6)13-11/h1-3,12-13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSADBGSTWXKQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594824
Record name 3,5-Dibromo-2-hydrazinyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-20-1
Record name 3,5-Dibromo-2-hydrazinyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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